molecular formula C16H17NO3S B2597489 Ethyl 3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate CAS No. 477567-30-9

Ethyl 3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate

Cat. No. B2597489
CAS RN: 477567-30-9
M. Wt: 303.38
InChI Key: GNCJOQGXYIVLHQ-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate is a chemical compound with the CAS Number: 872102-24-4 . It has a molecular weight of 302.4 . This compound is a thiophene derivative, which are essential heterocyclic compounds that show a variety of properties and applications .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C16H18N2O2S/c1-4-20-16(19)14-11(2)10-13(21-14)18-15(17-3)12-8-6-5-7-9-12/h5-10H,4H2,1-3H3, (H,17,18) . This indicates the molecular structure of the compound.

Scientific Research Applications

Synthetic Routes and Derivatives

Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate has been transformed into Ethyl 3-methylbenzo[b]thiophen-2-carboxylate and various derivatives through bromination and further reactions, leading to compounds with potential pharmacological activities (Chapman et al., 1971).

Antimicrobial and Antioxidant Properties

Compounds synthesized from ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have shown significant in vitro antimicrobial and antioxidant activities, with some demonstrating remarkable antibacterial and antifungal properties (Raghavendra et al., 2016).

Anticancer Activity

Novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors have been synthesized, showing potent anticancer activity against the colon HCT-116 human cancer cell line, highlighting the potential for developing new therapeutic agents (Abdel-Motaal et al., 2020).

Heterocyclization Reactions

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been utilized in heterocyclization reactions to synthesize pyrazole, isoxazole, and pyridazine derivatives, expanding the chemical repertoire of thiophene-based compounds (Wardaman, 2000).

Luminescent Properties

An efficient one-pot, three-component synthesis method has been developed for 1,5-benzodiazepine derivatives starting from thiophene aldehydes, showcasing the versatility of thiophene compounds in synthesizing complex molecules with potential luminescent properties (Li & Wang, 2014).

Future Directions

Thiophene-based analogs, including Ethyl 3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate, have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for future research .

Mechanism of Action

properties

IUPAC Name

ethyl 3-methyl-5-[(4-methylbenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-4-20-16(19)14-11(3)9-13(21-14)17-15(18)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCJOQGXYIVLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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